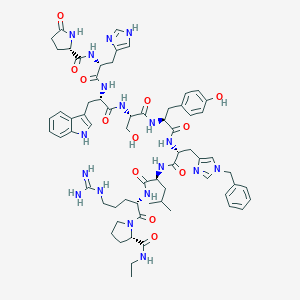

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH

Description

The exact mass of the compound H-Pyr-D-His-Trp-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52+,53+,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXHVIJIIXKSOE-TYIUZRSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134009-10-2 | |

| Record name | 134009-10-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is more commonly known as Histrelin. This technical guide provides a comprehensive overview of its core mechanism of action, intended for researchers, scientists, and professionals in drug development. Histrelin's therapeutic efficacy in conditions such as central precocious puberty and hormone-dependent cancers stems from its unique biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis. Initially, it stimulates the release of gonadotropins, leading to a transient surge in sex hormones. However, continuous administration results in profound suppression of the HPG axis through receptor downregulation and desensitization. This guide delves into the molecular interactions, signaling pathways, and pharmacodynamics of Histrelin, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

Histrelin is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] Its structure has been modified to increase potency and prolong its duration of action compared to native GnRH. These modifications are key to its clinical utility, enabling sustained suppression of the reproductive endocrine system. This document will explore the intricate details of its mechanism, from receptor binding to downstream cellular responses.

Mechanism of Action

Histrelin's mechanism of action is characterized by a biphasic response at the pituitary gonadotrope cells, which express GnRH receptors.[3][2]

Initial Stimulation (Flare-Up Effect)

Upon initial administration, Histrelin binds to GnRH receptors and mimics the action of endogenous GnRH, acting as a potent agonist.[2] This leads to a transient increase in the synthesis and release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary.[2] This initial stimulatory phase is often referred to as the "flare-up" effect. The elevated levels of LH and FSH, in turn, stimulate the gonads (testes in males, ovaries in females) to produce a temporary surge in sex steroids, such as testosterone and estrogen.

Downregulation and Desensitization

Continuous, non-pulsatile exposure to Histrelin leads to a paradoxical suppression of the HPG axis.[3][2] This is achieved through two primary mechanisms:

-

Receptor Downregulation: Prolonged binding of Histrelin to GnRH receptors triggers their internalization and subsequent degradation, leading to a reduction in the number of available receptors on the surface of gonadotrope cells.[3]

-

Receptor Desensitization: The GnRH receptors that remain on the cell surface become uncoupled from their downstream signaling pathways, rendering them less responsive to stimulation.[3]

This combined effect of downregulation and desensitization results in a profound and sustained decrease in LH and FSH secretion. The subsequent reduction in gonadal stimulation leads to a drop in circulating sex steroid levels to castrate levels in males and postmenopausal levels in females. This "medical castration" is the therapeutic goal in the treatment of hormone-sensitive conditions.

Signaling Pathways

The binding of Histrelin to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The GnRH receptor primarily couples to the Gαq/11 subunit.

Diagram of the GnRH Receptor Signaling Pathway

Initial signaling cascade following Histrelin binding to the GnRH receptor.

The activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

These signaling events ultimately lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways play a crucial role in regulating the transcription of the genes encoding the common α-subunit and the specific β-subunits of LH and FSH, as well as stimulating their secretion.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of Histrelin.

Table 1: Pharmacokinetic Parameters of a 50 mg Histrelin Implant

| Parameter | Value | Reference |

| Mean Daily Release Rate | ~50-65 µ g/day | [4] |

| Peak Serum Concentration (Cmax) | ~0.5-1.0 ng/mL | |

| Time to Peak Concentration (Tmax) | ~12 hours | |

| Mean Serum Concentration (52 weeks) | ~0.1-0.3 ng/mL | [5] |

Table 2: Pharmacodynamic Effects of Histrelin Treatment

| Parameter | Effect | Time to Effect | Reference |

| LH | Initial surge, then suppression to <4 mIU/mL | Suppression within 1 month | [6] |

| FSH | Initial surge, then suppression | Suppression within 1 month | |

| Testosterone (males) | Initial surge, then suppression to <50 ng/dL | Suppression within 2-4 weeks | [5] |

| Estradiol (females) | Initial surge, then suppression to prepubertal levels | Suppression within 1 month | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GnRH agonists like Histrelin.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Histrelin for the GnRH receptor.

Diagram of Competitive Radioligand Binding Assay Workflow

Workflow for a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human GnRH receptor (e.g., HEK293 cells) or from pituitary tissue.[1]

-

Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin).[1]

-

Competitor: Unlabeled Histrelin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.1% BSA.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-treated with polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Counter or Gamma Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the GnRH receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order: assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and increasing concentrations of unlabeled Histrelin.

-

Add the membrane preparation to initiate the binding reaction.

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a saturating concentration of an unlabeled GnRH agonist.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Histrelin concentration.

-

Determine the IC50 value (the concentration of Histrelin that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Bioactivity Assay (ERK Phosphorylation by Western Blot)

This assay measures the ability of Histrelin to stimulate the phosphorylation of ERK, a key downstream signaling molecule.

Diagram of Western Blot Workflow for ERK Phosphorylation

Workflow for detecting ERK phosphorylation by Western blot.

Materials:

-

Cell Line: A pituitary gonadotrope cell line (e.g., LβT2 or αT3-1 cells).

-

Histrelin: Stock solution of known concentration.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

SDS-PAGE gels, PVDF membranes, and Western blotting apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment:

-

Plate pituitary cells in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal levels of ERK phosphorylation.

-

Treat the cells with varying concentrations of Histrelin for a short duration (e.g., 5-15 minutes). Include a vehicle-treated control.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane of the phospho-ERK antibody and re-probe with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

-

Calculate the ratio of phospho-ERK to total ERK for each sample.

-

Plot the fold change in this ratio relative to the vehicle control against the logarithm of the Histrelin concentration to determine the EC50 value.

-

Conclusion

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin) is a potent GnRH receptor agonist with a well-defined, biphasic mechanism of action. Its initial stimulatory effect is followed by a profound and sustained suppression of the hypothalamic-pituitary-gonadal axis, which is the basis for its therapeutic applications. A thorough understanding of its interaction with the GnRH receptor and the subsequent signaling cascades is crucial for the continued development and optimization of GnRH-based therapies. The experimental protocols detailed in this guide provide a framework for the further investigation of Histrelin and other GnRH analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, commonly known as histrelin, is a potent synthetic agonist of the luteinizing hormone-releasing hormone (LHRH) receptor. This nonapeptide analog of the naturally occurring GnRH is characterized by specific amino acid substitutions and modifications that confer enhanced potency and a prolonged biological half-life.[1][2][3] Continuous administration of histrelin leads to the downregulation of the hypothalamic-pituitary-gonadal axis, resulting in a profound suppression of gonadotropins and sex steroids. This mechanism of action forms the basis of its clinical application in the management of hormone-sensitive conditions such as advanced prostate cancer and central precocious puberty.[4][5][6] This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological activity of histrelin, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Structure and Chemical Properties

Histrelin is a synthetic decapeptide analog of LHRH with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt.[2] The structural modifications from the native LHRH are crucial for its enhanced biological activity.

Table 1: Structural Modifications of Histrelin Compared to Native LHRH

| Position | Native LHRH | (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin) | Purpose of Modification |

| 2 | His | D-His | Increased resistance to enzymatic degradation. |

| 6 | Gly | D-His(Bzl) | Enhanced receptor binding affinity and potency. |

| 9 | Gly-NH2 | Pro-NHEt | Increased stability and prolonged half-life. |

| 10 | Gly | Des-Gly | The C-terminal Glycine is removed. |

Table 2: Chemical and Physical Properties of Histrelin

| Property | Value | Reference |

| Chemical Formula | C66H86N18O12 | [5] |

| Molecular Weight | 1323.52 g/mol | [3][7] |

| CAS Number | 76712-82-8 | [3][5][7] |

| Synonyms | (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Gonadotropin-Releasing Hormone, [D-His(Bzl)6]-LHRH (1-9)NHEt | [7] |

Mechanism of Action and Signaling Pathway

Histrelin functions as a superagonist of the LHRH receptor, which is a G-protein coupled receptor (GPCR).[8] Its mechanism of action is biphasic:

-

Initial Stimulatory Phase: Upon initial administration, histrelin binds to the LHRH receptors on pituitary gonadotrophs, mimicking the action of native GnRH. This leads to an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a transient increase in testosterone and estrogen levels.[4][5][6]

-

Sustained Inhibitory Phase: Continuous exposure to histrelin results in the downregulation and desensitization of the LHRH receptors on the pituitary gland.[4][5][6] This leads to a profound and sustained decrease in LH and FSH secretion, ultimately resulting in a state of "medical castration" with significantly reduced levels of gonadal steroids.[4][5]

The LHRH receptor is primarily coupled to the Gq/11 family of G-proteins.[8] Agonist binding initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which are key events in gonadotropin synthesis and release.[8]

Quantitative Biological Activity

In Vivo Efficacy in Advanced Prostate Cancer

Clinical studies have demonstrated the high efficacy of histrelin in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer.

Table 3: Testosterone Suppression in Men with Advanced Prostate Cancer Treated with a Histrelin Implant

| Time Point | Mean Serum Testosterone (ng/dL) | Percentage of Patients Achieving Castration (<50 ng/dL) | Reference |

| Baseline | 390 | 0% | [9] |

| Week 4 | <50 | 100% | [9] |

| Week 52 | <50 | >99% |

Table 4: Luteinizing Hormone (LH) and Prostate-Specific Antigen (PSA) Suppression in Men with Advanced Prostate Cancer

| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Decrease | Reference |

| LH (mIU/mL) | 9.4 | <1.0 (by week 4) | >89% | |

| PSA (ng/mL) | 83.6 | 8.4 (by week 16) | 90% |

In Vivo Efficacy in Central Precocious Puberty (CPP)

Histrelin is also highly effective in suppressing gonadotropins and sex steroids in children with CPP.

Table 5: Gonadotropin and Sex Steroid Suppression in Children with Central Precocious Puberty (CPP) Treated with a Histrelin Implant

| Parameter | Baseline (Mean ± SD) | 1 Month Post-Treatment (Mean ± SD) | P-value | Reference |

| Peak LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 | <0.0001 | |

| Estradiol (pg/mL) (girls) | 24.5 ± 22.27 | 5.9 ± 2.37 | 0.0016 | |

| Testosterone (ng/dL) (boys) | Suppressed to prepubertal levels | Suppressed to prepubertal levels | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH.

Solid-Phase Peptide Synthesis (SPPS) of Histrelin

The synthesis of histrelin is typically achieved through Fmoc-based solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the order of the histrelin sequence, starting from the C-terminus (Proline). Each coupling step is mediated by a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed with a solution of 20% piperidine in DMF to free the N-terminal amine for the next coupling reaction.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is precipitated in cold diethyl ether and then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Radioligand Binding Assay for LHRH Receptor Affinity

This assay is used to determine the binding affinity of histrelin to the LHRH receptor.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the LHRH receptor in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in an appropriate assay buffer.

-

Competitive Binding: In a series of tubes, incubate a fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]-LHRH) with the membrane preparation in the presence of increasing concentrations of unlabeled histrelin.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of histrelin. Use non-linear regression to determine the IC50 value (the concentration of histrelin that inhibits 50% of the specific binding of the radioligand). The IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Bioassay for LHRH Agonist Potency

This assay measures the biological activity of histrelin by quantifying its effect on gonadotropin secretion from pituitary cells.

Protocol:

-

Cell Culture: Culture a pituitary gonadotrope cell line (e.g., LβT2 cells) in appropriate culture medium.

-

Treatment: Treat the cells with varying concentrations of histrelin for a specified period.

-

Sample Collection: Collect the cell culture supernatant.

-

Gonadotropin Measurement: Measure the concentration of LH and/or FSH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the gonadotropin concentration against the concentration of histrelin to determine the EC50 value (the concentration of histrelin that produces 50% of the maximal response).

Conclusion

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (histrelin) is a potent LHRH receptor agonist with a well-established mechanism of action that leads to effective suppression of the hypothalamic-pituitary-gonadal axis. Its clinical utility in hormone-dependent diseases is supported by robust quantitative data demonstrating its efficacy in reducing gonadotropin and sex steroid levels. The detailed experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this important therapeutic peptide. Further research to elucidate the precise binding kinetics of histrelin and to explore its potential direct effects on tumor cells will continue to enhance our understanding and application of this powerful LHRH analog.

References

- 1. Histrelin - Wikipedia [en.wikipedia.org]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Histrelin Acetate - LKT Labs [lktlabs.com]

- 4. What is the mechanism of Histrelin Acetate? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. benchchem.com [benchchem.com]

- 9. An evaluation of the pharmacokinetics and pharmacodynamics of the histrelin implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the potent Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH. This document outlines a detailed, plausible synthetic protocol based on established solid-phase peptide synthesis (SPPS) methodologies, presents a framework for the quantitative data expected from such a synthesis, and illustrates the relevant biological signaling pathway.

Introduction

LHRH, a decapeptide hormone, plays a crucial role in the regulation of reproductive functions by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] Synthetic analogs of LHRH, such as (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH, are of significant interest in medicinal chemistry and drug development. Modifications to the native LHRH sequence can lead to enhanced potency, stability, and receptor binding affinity, making these analogs valuable tools for various therapeutic applications, including in oncology and reproductive medicine.[1][2]

The structure of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH is characterized by several key modifications from the native peptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂):

-

D-His²: Replacement of the natural L-Histidine at position 2 with its D-enantiomer can increase resistance to enzymatic degradation.

-

D-His(Bzl)⁶: Substitution of Glycine at position 6 with a D-Histidine protected with a benzyl group can enhance receptor binding affinity.

-

Pro-NHEt⁹: The C-terminal Glycinamide is replaced with a Proline-ethylamide, a modification known to increase the potency of LHRH analogs.[3]

-

Des-Gly¹⁰: The C-terminal glycine is removed.

The chemical formula for this analog is C₆₆H₈₆N₁₈O₁₂ and its CAS number is 134009-10-2.[4]

Synthetic Methodology: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][5][6] This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.[7]

| Reagent/Material | Purpose |

| Rink Amide Resin | Solid support for the synthesis of C-terminal amide peptides. |

| Fmoc-Pro-OH | First amino acid to be coupled to the resin. |

| Fmoc-Arg(Pbf)-OH | |

| Fmoc-Leu-OH | |

| Fmoc-D-His(Bzl)-OH | |

| Fmoc-Tyr(tBu)-OH | |

| Fmoc-Ser(tBu)-OH | |

| Fmoc-Trp(Boc)-OH | |

| Fmoc-D-His(Trt)-OH | |

| pGlu-OH | N-terminal pyroglutamic acid. |

| HBTU/HATU | Coupling reagent. |

| HOBt | Racemization suppressor. |

| DIPEA/DIEA | Base for coupling reaction. |

| Piperidine in DMF (20%) | Reagent for Fmoc deprotection. |

| DMF | Solvent. |

| DCM | Solvent for washing. |

| Trifluoroacetic acid (TFA) | Reagent for cleavage of the peptide from the resin. |

| Triisopropylsilane (TIS) | Scavenger during cleavage. |

| Dithiothreitol (DTT) | Scavenger during cleavage. |

| Water | Scavenger during cleavage. |

| Diethyl ether | For peptide precipitation. |

| Acetonitrile | Mobile phase for HPLC purification. |

The synthesis involves a series of iterative cycles of deprotection and coupling, followed by final cleavage and purification.

Step 1: Resin Preparation and First Amino Acid Coupling

-

Swell the Rink Amide resin in Dimethylformamide (DMF) for 1 hour.

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

Couple the first amino acid, Fmoc-Pro-OH, to the deprotected resin using a coupling agent such as HBTU in the presence of DIPEA in DMF. The reaction is typically allowed to proceed for 2 hours.

-

Wash the resin to remove excess reagents.

Step 2: Chain Elongation (Sequential Amino Acid Coupling) This step involves the sequential addition of the remaining amino acids in the order: Arg(Pbf), Leu, D-His(Bzl), Tyr(tBu), Ser(tBu), Trp(Boc), D-His(Trt), and pGlu. Each cycle consists of:

-

Deprotection: Removal of the Nα-Fmoc group from the previously coupled amino acid using 20% piperidine in DMF.

-

Washing: Thorough washing of the resin with DMF and DCM.

-

Coupling: Addition of the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

Washing: Removal of excess reagents and by-products by washing the resin.

Step 3: Cleavage and Deprotection

-

After the final amino acid (pGlu) has been coupled, wash the peptide-resin and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Dithiothreitol (DTT), and water (e.g., 95:2.5:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

Step 4: Precipitation and Purification

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, and discard the supernatant.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.

-

Lyophilize the crude peptide to obtain a white powder.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its molecular weight.

Caption: Solid-Phase Peptide Synthesis Workflow.

Quantitative Data

While specific experimental data for the synthesis of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH is not extensively published, the following tables provide a template for the expected quantitative results based on typical yields and purity levels achieved for similar LHRH analogs synthesized via SPPS.[3]

Table 1: Synthesis Yields

| Step | Expected Yield |

| Crude Peptide Yield | 60-80% |

| Purified Peptide Yield | 20-40% |

Table 2: Product Characterization

| Parameter | Method | Expected Result |

| Purity | RP-HPLC | >98% |

| Molecular Weight | Mass Spectrometry | Calculated: 1323.50 g/mol , Observed: [M+H]⁺ ≈ 1324.5 |

LHRH Signaling Pathway

LHRH and its analogs exert their biological effects by binding to LHRH receptors (LHRH-R), which are G-protein coupled receptors located on the surface of pituitary gonadotrope cells and also found on various cancer cells.[1][8][9]

Upon binding of an LHRH agonist to the LHRH-R, the receptor couples to a Gq/11 protein, which in turn activates Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of LH and FSH.[2][9]

In the context of cancer cells, LHRH receptor activation can also involve Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8][10] This can interfere with growth factor receptor signaling pathways, resulting in antiproliferative and apoptotic effects.[8][10]

Caption: LHRH Receptor Signaling Pathway.

Conclusion

The synthesis of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH can be reliably achieved through a well-established solid-phase peptide synthesis protocol. The modifications in this analog are designed to enhance its biological activity and stability, making it a potent tool for research and potential therapeutic development. The provided methodologies and diagrams serve as a comprehensive guide for professionals in the field of peptide chemistry and drug discovery. Successful synthesis and purification, followed by thorough characterization, are critical to obtaining a high-quality product for further investigation.

References

- 1. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pschemicals.com [pschemicals.com]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Peptide Synthesis [sigmaaldrich.com]

- 8. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 9. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological functions of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. It delves into their mechanisms of action, associated signaling pathways, and the experimental methodologies used to characterize them, with a focus on their applications in oncology and reproductive medicine.

Introduction to LHRH and its Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in regulating the reproductive system.[1] Synthesized and secreted by the hypothalamus, LHRH stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, control the production of sex steroids by the gonads.[3]

LHRH analogs are synthetic peptides designed to mimic or block the action of natural LHRH.[4] They are broadly categorized into two classes:

-

LHRH Agonists: These analogs initially stimulate the LHRH receptors, leading to a transient surge in LH and FSH secretion, a phenomenon known as the "flare-up" effect.[4][5] However, continuous administration results in the downregulation and desensitization of pituitary LHRH receptors, leading to a profound suppression of gonadotropin and sex steroid levels.[5][6] This state of "medical castration" is reversible upon cessation of treatment.[6]

-

LHRH Antagonists: These analogs competitively bind to and block pituitary LHRH receptors, leading to an immediate and rapid suppression of LH, FSH, and sex steroid secretion without an initial stimulatory phase.[4][5][7]

Mechanisms of Action

The biological effects of LHRH analogs are mediated through their interaction with LHRH receptors, which are G-protein coupled receptors (GPCRs).[5] Their actions can be broadly divided into pituitary and extrapituitary effects.

Pituitary-Gonadal Axis Modulation

The primary mechanism of action for LHRH analogs in many therapeutic applications is the modulation of the hypothalamic-pituitary-gonadal axis.[6]

-

LHRH Agonists: Continuous stimulation by agonists leads to receptor downregulation and uncoupling of the signal transduction mechanism in the pituitary gonadotrophs.[6] This desensitization results in reduced secretion of bioactive LH and FSH, leading to a decrease in the production of sex steroids like testosterone and estrogen.[6]

-

LHRH Antagonists: These analogs achieve a more direct and immediate suppression of the pituitary-gonadal axis by competitively blocking the LHRH receptors, thus preventing endogenous LHRH from binding and initiating signaling.[5][6]

Direct Effects on Tumor Cells

A growing body of evidence indicates that LHRH analogs can also exert direct effects on various cancer cells that express LHRH receptors.[6][8] This is a crucial aspect of their anti-tumor activity, particularly in hormone-independent cancers. LHRH receptors have been identified in a variety of tumors, including prostate, breast, ovarian, endometrial, and pancreatic cancers.[5][6] The signaling pathway activated by LHRH analogs in tumor cells is distinct from that in the pituitary.[9]

Signaling Pathways

The intracellular signaling pathways activated by LHRH analogs differ depending on the cell type (pituitary gonadotrophs vs. tumor cells).

Pituitary LHRH Receptor Signaling (Gq/11 Pathway)

In pituitary gonadotrophs, the LHRH receptor is primarily coupled to the Gq/11 family of G-proteins.[1][3] Agonist binding initiates the following cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[1][10]

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][11]

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC.[1][11]

-

Gonadotropin Release: The activation of these downstream pathways ultimately leads to the synthesis and secretion of LH and FSH.[1]

Tumor Cell LHRH Receptor Signaling (Gi Pathway)

In contrast to the pituitary, LHRH receptors on tumor cells are often coupled to inhibitory G-proteins (Gαi).[9][12] This leads to a different set of downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[2][9]

-

Decrease in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][9]

-

Inhibition of Protein Kinase A (PKA): Lower cAMP levels result in reduced activation of PKA.[2]

-

Anti-proliferative Effects: The Gi-mediated signaling cascade can interfere with the signaling of growth factors, such as epidermal growth factor (EGF), leading to an inhibition of cell proliferation and induction of apoptosis.[12][13]

Quantitative Data on LHRH Analog Activity

The efficacy of LHRH analogs is determined by their binding affinity to the LHRH receptor and their subsequent biological activity.

Receptor Binding Affinity

The binding affinity of LHRH analogs is typically quantified by the dissociation constant (Kd) or the inhibitor constant (Ki), with lower values indicating a higher affinity.

| LHRH Analog | Cell Line/Tissue | Receptor Type | Binding Affinity (Kd/Ki) | Reference |

| [D-Trp6]LHRH | Rat Pituitary Membranes | High Affinity | ~0.5 nM | [6] |

| [D-Trp6]LHRH | Human Breast Cancer Membranes | High Affinity | ~1.2 nM | [6] |

| LHRH | Rat Pituitary Membranes | High Affinity | ~2.0 nM | [6] |

| LHRH | Human Breast Cancer Membranes | Low Affinity | ~200 nM | [6] |

| Cetrorelix (Antagonist) | Rat Pituitary Membranes | Single Site | ~0.8 nM | [6] |

In Vitro Anti-proliferative Activity

The direct anti-proliferative effects of LHRH analogs on cancer cells are often measured by the half-maximal inhibitory concentration (IC50).

| LHRH Analog | Cancer Cell Line | IC50 Value | Reference |

| Goserelin (Agonist) | LNCaP (Prostate) | Not explicitly stated, but inhibits EGF-induced proliferation | [13] |

| Goserelin (Agonist) | DU 145 (Prostate) | Not explicitly stated, but inhibits EGF-induced proliferation | [13] |

| Various Pyridazine-based small molecules | MDA-MB-231 (Breast) | 0.99 ± 0.03 µM | [14] |

| Various Pyridazine-based small molecules | T-47D (Breast) | 0.43 ± 0.01 µM | [14] |

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are employed to characterize the biological functions of LHRH analogs.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of LHRH analogs to their receptors.[15]

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of an LHRH analog.

Materials:

-

Cell membranes from pituitary tissue or cancer cell lines expressing LHRH receptors.

-

Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH).

-

Unlabeled LHRH analog (for competition assay).

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled LHRH analog with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor analog. Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a large excess of the unlabeled ligand (non-specific binding).

-

Separation: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50, which can then be used to calculate the Ki using the Cheng-Prusoff equation.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of LHRH analogs in a living organism.[16]

Objective: To assess the effect of an LHRH analog on tumor growth in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cell line (e.g., LNCaP for prostate cancer).

-

LHRH analog for injection (e.g., depot formulation).

-

Vehicle control.

-

Calipers for tumor measurement.

-

Equipment for blood collection and processing.

-

Analytical instruments for measuring serum markers (e.g., testosterone, PSA).

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week before the experiment.

-

Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size.

-

Randomization: Randomly assign mice to treatment and control groups.

-

Treatment Administration: Administer the LHRH analog or vehicle control according to the study design (e.g., subcutaneous injection of a depot formulation).

-

Monitoring: Regularly measure tumor volume and body weight.

-

Blood Collection: Periodically collect blood samples to measure serum levels of relevant biomarkers (e.g., testosterone, PSA).

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis.

-

Data Analysis: Compare tumor growth, tumor weight, and biomarker levels between the treatment and control groups to determine the efficacy of the LHRH analog.

Conclusion

LHRH analogs are a versatile class of therapeutic agents with well-defined biological functions. Their ability to modulate the pituitary-gonadal axis has established them as a cornerstone in the treatment of hormone-dependent diseases. Furthermore, the discovery of their direct anti-proliferative effects on tumor cells via distinct signaling pathways has opened new avenues for their application in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel LHRH analogs with improved efficacy and specificity. As research continues to unravel the complexities of LHRH receptor signaling in different tissues, the therapeutic potential of these analogs is likely to expand further.

References

- 1. benchchem.com [benchchem.com]

- 2. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 4. onclive.com [onclive.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sdbonline.org [sdbonline.org]

- 8. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Discovery and Development of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: The synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histrelin, represents a significant advancement in the therapeutic application of GnRH agonists. Its development stems from extensive structure-activity relationship studies aimed at creating superactive agonists with prolonged biological activity. This technical guide provides a detailed exploration of the discovery, development, mechanism of action, and experimental evaluation of this potent LHRH analog.

Discovery and Synthesis

The development of superactive LHRH agonists was driven by the need for therapeutic agents that could effectively and reversibly suppress gonadotropin secretion. The native LHRH decapeptide has a short biological half-life, limiting its therapeutic utility. The synthesis of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH is a result of key chemical modifications to the parent LHRH molecule to enhance its potency and duration of action.

Key Structural Modifications:

-

Substitution of Glycine at position 6 with a D-amino acid: This change, in this case, D-His(Bzl), was found to significantly increase the molecule's resistance to enzymatic degradation and enhance its binding affinity to the GnRH receptor.

-

Deletion of Glycine at position 10 and amidation of the C-terminus: The replacement of the C-terminal Gly-NH2 with a Pro-NHEt9 moiety further increases the analog's stability and potency.

-

Substitution of Glycine at position 2 with a D-amino acid: The incorporation of D-His at position 2 also contributes to the enhanced biological activity of the analog.

These modifications collectively result in a highly potent LHRH agonist with a prolonged duration of action compared to the native hormone.

Mechanism of Action

Like other LHRH agonists, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH acts as a potent stimulator of the pituitary GnRH receptors. Continuous administration, however, leads to a paradoxical downregulation and desensitization of these receptors. This results in a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a state of medical castration.

Signaling Pathways

The binding of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 family of G-proteins.

The Initial Flare Effect of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) commercially known as Histrelin, is a crucial therapeutic agent in the management of hormone-dependent conditions such as central precocious puberty and advanced prostate cancer. Its mechanism of action is biphasic, characterized by an initial, transient stimulatory phase known as the "flare effect," followed by a sustained period of pituitary desensitization and gonadal suppression. This technical guide provides an in-depth exploration of the initial flare effect of Histrelin, detailing the underlying signaling pathways, presenting available quantitative data on the hormonal surge, and outlining comprehensive experimental protocols for its investigation.

Introduction

Histrelin is a superagonist of the native LHRH. Structural modifications, including the substitution of glycine at position 10 with a proline-N-ethylamide group and the incorporation of D-histidine at position 2 and D-benzyl-histidine at position 6, confer a higher binding affinity for the LHRH receptor and increased resistance to enzymatic degradation. This results in a prolonged and more potent biological activity compared to the endogenous hormone.

While the long-term clinical utility of Histrelin lies in its ability to downregulate the hypothalamic-pituitary-gonadal (HPG) axis, the initial flare effect is a critical pharmacological event. This transient hypersecretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary leads to a temporary surge in gonadal steroid production, namely testosterone in males and estradiol in females.[1] A thorough understanding of this initial phase is paramount for anticipating clinical responses, managing potential transient side effects, and designing effective therapeutic regimens.

Mechanism of Action: The Signaling Cascade of the Flare Effect

The initial flare effect is a direct consequence of Histrelin's potent agonistic activity at the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotroph cells. The binding of Histrelin triggers a well-characterized intracellular signaling cascade.

Canonical Gq/11 Signaling Pathway

The primary signaling pathway initiated by the activation of the LHRH-R involves its coupling to the Gq/11 family of G-proteins.[2] This interaction initiates a series of downstream events:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.

-

Gonadotropin Exocytosis: The elevated intracellular Ca2+ levels and the activation of PKC are critical for the synthesis and exocytosis of LH and FSH from secretory granules into the bloodstream.

Potential Non-Canonical Signaling Pathways

While the Gq/11 pathway is the principal driver of the flare effect, research on GnRH receptor signaling suggests the involvement of other pathways that may contribute to the overall cellular response. These are areas of ongoing investigation and may include:

-

Coupling to other G-proteins: There is evidence for GnRH receptor coupling to Gi and Gs proteins, which could modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.[2][3]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: GnRH receptor activation has been shown to stimulate MAPK pathways, including ERK and JNK, which are involved in gene transcription and could play a role in the synthesis of gonadotropin subunits.[4]

-

Cross-talk with other receptor systems: The GnRH receptor may engage in cross-talk with other receptor systems, such as the epidermal growth factor receptor (EGFR), further diversifying the intracellular signaling response.[4]

The precise contribution of these non-canonical pathways to the initial flare effect of Histrelin remains to be fully elucidated.

Quantitative Data on the Initial Flare Effect

Quantitative data detailing the time-course and magnitude of the hormonal surge following the initial administration of Histrelin are crucial for understanding its pharmacodynamics. While comprehensive tabular data from a single study focusing on the flare phase is limited, information can be compiled from various clinical trials. The following tables summarize representative data on the initial hormonal response to GnRH agonists, including Histrelin and other potent analogs.

Table 1: Hormonal Flare Effect of GnRH Agonists in Humans (Illustrative Data)

| Hormone | Baseline (Mean ± SD) | Peak Concentration (Mean ± SD) | Time to Peak | Reference Compound | Patient Population | Citation |

| LH | Varies by population | 28.2 ± 19.97 mIU/mL (pre-suppression) | Within the first week | Histrelin | Children with CPP (naïve) | [5] |

| Estradiol | Varies by population | 24.5 ± 22.27 pg/mL (pre-suppression) | Within the first week | Histrelin | Children with CPP (naïve) | [5] |

| Testosterone | Normal physiological levels | Transient increase | First 7-10 days | GnRH Agonists (general) | Men with prostate cancer | [6] |

Note: The data for Histrelin in children with Central Precocious Puberty (CPP) reflects the initial pubertal state before suppression, which is indicative of the flare potential. The subsequent fall in these hormone levels demonstrates the eventual suppressive effect of the drug.

Table 2: Testosterone Suppression Following Histrelin Implant in Men with Prostate Cancer

| Time Point | Mean Testosterone Level (ng/dL) | Percentage of Patients with Testosterone ≤ 50 ng/dL |

| Baseline | >150 | 0% |

| Week 4 | <50 | 100% |

| Week 52 | <20 (in 88% of patients) | 100% |

This table illustrates the therapeutic goal of long-term suppression following the initial flare. Data on the peak testosterone level during the flare is often not the primary endpoint of these studies but is acknowledged to occur within the first two weeks.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for investigating the initial flare effect of Histrelin in both in vivo and in vitro models. These protocols are based on established methods for studying GnRH agonists.

In Vivo Animal Model: Rat

This protocol describes the assessment of the gonadotropin and testosterone surge in adult male rats following a single administration of Histrelin.

Materials:

-

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)

-

Sterile saline solution (0.9% NaCl)

-

Adult male Wistar rats (250-300 g)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

-

Centrifuge

-

Hormone assay kits (e.g., Rat LH ELISA kit, Rat FSH ELISA kit, Rat Testosterone ELISA kit)

Procedure:

-

Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Histrelin Preparation: Dissolve Histrelin in sterile saline to the desired concentration (e.g., 100 µg/mL).

-

Animal Grouping: Divide the animals into a control group (vehicle administration) and a treatment group (Histrelin administration).

-

Baseline Blood Sampling (t=0): Lightly anesthetize a rat and collect a baseline blood sample (approx. 200 µL) from the tail vein or saphenous vein into an EDTA-coated tube.

-

Administration: Administer a single subcutaneous injection of Histrelin (e.g., 10 µg/kg) or an equivalent volume of saline to the control group.

-

Serial Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 15, 30, 60, 90, 120, 180, 240 minutes, and 24 hours) to capture the peak and subsequent decline of the hormonal surge.

-

Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

-

Hormone Analysis: Store the plasma at -80°C until analysis. Measure the concentrations of LH, FSH, and testosterone in the plasma samples using commercially available and validated ELISA or radioimmunoassay (RIA) kits according to the manufacturer's instructions.

-

Data Analysis: Plot the mean hormone concentrations versus time for both the control and treatment groups. Determine the peak concentration (Cmax) and time to peak concentration (Tmax) for each hormone.

In Vitro Model: Primary Rat Pituitary Cell Culture

This protocol details the procedure for isolating and culturing primary rat pituitary cells and assessing their gonadotropin secretory response to Histrelin stimulation.

Materials:

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin

-

Collagenase type I

-

DNase I

-

Phosphate-buffered saline (PBS), sterile

-

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)

-

Hormone assay kits (e.g., Rat LH ELISA kit, Rat FSH ELISA kit)

-

Sterile dissection tools

-

Cell culture plates (24-well)

Procedure:

-

Pituitary Gland Isolation: Euthanize adult male rats and aseptically dissect the anterior pituitary glands.

-

Enzymatic Digestion:

-

Wash the glands three times with sterile PBS.

-

Mince the tissue into small pieces (approx. 1 mm³).

-

Incubate the tissue fragments in DMEM containing collagenase (e.g., 0.25%) and DNase I (e.g., 15 µg/mL) for 60-90 minutes at 37°C with gentle agitation.

-

Mechanically disperse the cells by gentle pipetting every 20 minutes.

-

-

Cell Culture Preparation:

-

Stop the digestion by adding an equal volume of DMEM with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh culture medium.

-

Determine cell viability and count using a hemocytometer and trypan blue exclusion.

-

Seed the cells into 24-well plates at a density of approximately 5 x 10⁵ cells/well and incubate at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for cell attachment.

-

-

Histrelin Stimulation:

-

After the incubation period, gently wash the cells twice with serum-free DMEM.

-

Add serum-free DMEM containing various concentrations of Histrelin (e.g., 10⁻¹¹ M to 10⁻⁷ M) to the wells. Include a vehicle control group.

-

Incubate for a defined period (e.g., 4 hours) to assess gonadotropin release.

-

-

Sample Collection and Analysis:

-

Collect the culture medium from each well.

-

Centrifuge the collected medium to remove any cellular debris.

-

Store the supernatant at -80°C until analysis.

-

Measure the concentrations of LH and FSH in the culture medium using specific and validated ELISA or RIA kits.

-

-

Data Analysis: Plot the gonadotropin concentration as a function of the Histrelin concentration to generate a dose-response curve.

References

- 1. drugs.com [drugs.com]

- 2. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Random Luteinizing Hormone Often Remains Pubertal in Children Treated with the Histrelin Implant for Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An evaluation of the pharmacokinetics and pharmacodynamics of the histrelin implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Technical Guide: GnRH Receptor Binding Affinity of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gonadotropin-releasing hormone (GnRH) receptor binding affinity of the synthetic LHRH analog (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. While a thorough review of scientific literature did not yield specific quantitative binding data (e.g., IC50 or Ki values) for this particular peptide, this document outlines the established methodologies for determining such affinities, details the well-understood GnRH receptor signaling pathways, and presents a comparative context for the binding affinities of related GnRH analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the study of GnRH analogs and their interaction with the GnRH receptor.

Introduction to (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). It is a decapeptide with the sequence pGlu-D-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt. This analog incorporates several modifications to the native GnRH structure (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2)[1][2], which are designed to enhance its biological activity and stability.

The key modifications in this analog are:

-

D-His substitution at position 2: The native L-Histidine is replaced with its D-isomer.

-

D-His(Bzl) substitution at position 6: The native Glycine is replaced with a D-Histidine residue that is benzylated on the imidazole ring. This substitution is known to significantly increase the potency of GnRH agonists.

-

Pro-NHEt at position 9: The C-terminal Glycinamide is replaced with a Proline-ethylamide moiety. This modification enhances resistance to degradation.

-

Des-Gly10: The C-terminal Glycine is removed.

These modifications are generally associated with increased resistance to enzymatic degradation and higher binding affinity for the GnRH receptor, resulting in a more potent and prolonged biological effect compared to the native hormone.

Quantitative Data on GnRH Receptor Binding Affinity

A comprehensive search of the scientific literature did not reveal any published studies that have specifically measured the GnRH receptor binding affinity (e.g., IC50, Ki, or Kd values) of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH.

For comparative purposes, the table below presents binding affinity data for native LHRH and other well-characterized GnRH analogs. This data is intended to provide a general context for the expected range of binding affinities for potent GnRH agonists.

| Compound | Receptor Source | Radioligand | Binding Affinity (Ki, nM) | Reference |

| LHRH | Rat Pituitary Membranes | [125I]-Buserelin | ~2.0 | Fekete et al., 1989 |

| Buserelin | Rat Pituitary Membranes | [125I]-Buserelin | ~0.5 | Fekete et al., 1989 |

| Triptorelin | Rat Pituitary Membranes | [125I]-Buserelin | ~0.3 | Fekete et al., 1989 |

| Leuprolide | Rat Pituitary Membranes | [125I]-Buserelin | ~0.7 | Fekete et al., 1989 |

Note: The binding affinities can vary depending on the experimental conditions, such as the receptor source, radioligand, and assay buffer composition.

Experimental Protocols for Determining GnRH Receptor Binding Affinity

The standard method for determining the binding affinity of a compound for the GnRH receptor is a competitive radioligand binding assay. This assay measures the ability of an unlabeled ligand (the "competitor," in this case, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH) to displace a radiolabeled ligand with known high affinity for the GnRH receptor.

Materials

-

Receptor Source: Membrane preparations from tissues or cells endogenously expressing the GnRH receptor (e.g., rat or bovine anterior pituitary) or cell lines stably transfected with the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope, typically Iodine-125 (¹²⁵I). A common choice is [¹²⁵I]-Triptorelin or [¹²⁵I]-Buserelin.

-

Unlabeled Ligand (Competitor): The test compound, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, at a range of concentrations.

-

Assay Buffer: A buffer solution to maintain a stable pH and minimize non-specific binding. A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% bovine serum albumin (BSA), and protease inhibitors.

-

Wash Buffer: The same as the assay buffer but without BSA.

-

Glass Fiber Filters: To separate bound from free radioligand. Filters are often pre-treated with a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Data Analysis

The raw data from the scintillation counter (counts per minute, CPM) are used to calculate the percentage of specific binding of the radioligand at each concentration of the competitor. A competition curve is then generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

A lower Ki value indicates a higher binding affinity of the test compound for the receptor.

GnRH Receptor Signaling Pathways

The GnRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding of an agonist like (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, the receptor undergoes a conformational change that activates intracellular signaling pathways. The primary signaling cascade involves the Gq/11 family of G proteins.

The following diagram illustrates the major signaling pathways activated by the GnRH receptor.

Activation of the GnRH receptor and the subsequent signaling cascade ultimately lead to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.

Conclusion

While specific quantitative data on the GnRH receptor binding affinity of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH is not currently available in the public domain, the structural modifications incorporated into this analog suggest that it is a potent agonist. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to characterize this and other novel GnRH analogs. Further studies are warranted to precisely quantify the binding affinity and functional activity of this compound to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to (Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histrelin, is a potent synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] Engineered for enhanced potency and duration of action compared to native GnRH, Histrelin functions as a GnRH receptor agonist.[1] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] However, continuous administration leads to the downregulation and desensitization of GnRH receptors, resulting in a significant reduction in LH and FSH secretion and subsequent suppression of gonadal steroidogenesis.[1][2] This mechanism of action makes Histrelin a valuable therapeutic agent in the management of hormone-sensitive conditions such as advanced prostate cancer, uterine fibroids, and central precocious puberty.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for (Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH.

Chemical and Physical Properties

Histrelin is a well-characterized synthetic peptide with specific physicochemical properties relevant to its formulation and biological activity. It is noted for its high water solubility and greater lipophilicity compared to other LHRH agonists, which are advantageous for clinical applications.[3][4]

Table 1: Chemical and Physical Data for (Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)

| Property | Value | Source |

| Molecular Formula | C66H86N18O12 | [2][3][4] |

| Molecular Weight | 1323.52 g/mol | [4] |

| Amino Acid Sequence | Pyr-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt | [3][4] |

| CAS Registry Number | 76712-82-8 | [2][5] |

| Appearance | Sterile Filtered White lyophilized (freeze-dried) powder | [3] |

| Purity | ≥98% (typically by HPLC) | [6] |

| Solubility | Soluble in water (recommended reconstitution at ≥100 µg/mL). Soluble in DMSO and DMF (~30 mg/mL), and slightly soluble in ethanol (~0.25 mg/mL). | [3][6] |

| Storage and Stability | Lyophilized powder should be stored desiccated at -20°C for long-term stability (≥4 years). Reconstituted aqueous solutions should be stored at 4°C for 2-7 days and below -18°C for future use. Avoid freeze-thaw cycles. | [3][6] |

| UV/Vis Absorbance | λmax: 281 nm | [6] |

Biological Activity and Mechanism of Action

Histrelin is a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR). Its biological activity is characterized by a biphasic effect on the hypothalamic-pituitary-gonadal axis.

Receptor Binding Affinity

Histrelin exhibits high binding affinity for the GnRH receptor.

Table 2: Receptor Binding Affinity of Histrelin

| Receptor | Ligand | Ki | Cell Line | Source |

| GnRHR | Histrelin | 0.2 nM | CHO cells expressing human receptor | [6] |

Signaling Pathway

The mechanism of action of Histrelin involves its interaction with GnRH receptors on pituitary gonadotrophs. This interaction initially mimics the natural pulsatile release of GnRH, leading to an increase in the secretion of LH and FSH. This initial stimulatory phase is often referred to as a "flare effect."

With continuous exposure to Histrelin, the GnRH receptors become desensitized and downregulated. This leads to a profound and sustained suppression of LH and FSH release. Consequently, the production of gonadal steroids, such as testosterone in males and estrogen in females, is significantly reduced to castrate levels.[1][2]

Caption: GnRH Receptor Signaling Pathway for Histrelin.

Experimental Protocols

Synthesis of (Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH

The synthesis of Histrelin is typically achieved through solid-phase peptide synthesis (SPPS). A general workflow based on patent literature is described below.[7]

Caption: General workflow for solid-phase synthesis of Histrelin.

Methodology Overview:

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride (CTC) resin, is used as the solid support.

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Pro-OH, is coupled to the resin.

-

Chain Elongation: The synthesis proceeds by sequential cycles of Fmoc-deprotection and coupling of the subsequent Fmoc-protected amino acids in the Histrelin sequence.

-

Cleavage from Resin: The protected peptide is cleaved from the resin.

-

Amidation: The C-terminus is amidated using ethylamine.

-

Final Deprotection: All remaining side-chain protecting groups are removed.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Purity Assessment by RP-HPLC

The purity of synthesized Histrelin is critical for its biological activity and is typically assessed using RP-HPLC.

Table 3: Representative RP-HPLC Method for Histrelin Purity Analysis

| Parameter | Condition |

| Instrumentation | HPLC system with a UV detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |